Banamite

Catalog No.
S566517
CAS No.
25939-05-3
M.F
C13H8Cl4N2
M. Wt
334.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Banamite

CAS Number

25939-05-3

Product Name

Banamite

IUPAC Name

(Z)-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride

Molecular Formula

C13H8Cl4N2

Molecular Weight

334.0 g/mol

InChI

InChI=1S/C13H8Cl4N2/c14-9-6-10(15)12(11(16)7-9)18-19-13(17)8-4-2-1-3-5-8/h1-7,18H/b19-13-

InChI Key

QVMATSPQIBFRPZ-UYRXBGFRSA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Synonyms

banamite

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl

Banamite, chemically designated as N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride, is a specialized hydrazonoyl halide recognized for its potent acaricidal properties and function as a monoamine oxidase (MAO) inhibitor. Featuring a highly reactive benzenecarbohydrazonoyl core stabilized by a 2,4,6-trichlorophenyl substitution, this compound exhibits strong biological activity against agricultural pests, particularly the two-spotted spider mite (Tetranychus urticae). In laboratory and agricultural research procurement, Banamite is prioritized as a stable, slow-metabolizing reference standard for evaluating MAO-dependent toxicological pathways and developing next-generation pest control formulations [1].

Research Fit

!No evidence items provided in input JSON

Substituting Banamite with simpler hydrazonoyl halides or its downstream metabolites (such as benzaldehyde N-(2,4,6-trichlorophenyl)hydrazone) severely compromises both target efficacy and metabolic stability. The specific 2,4,6-trichloro substitution pattern on the N-phenyl ring is essential for its slow metabolic degradation in target organisms, ensuring prolonged exposure and higher toxicity. Furthermore, alternative acaricides lacking this specific structural motif often fail to exhibit the dual-action monoamine oxidase inhibition required for its specific mode of action, making generic in-class substitutes inadequate for precise toxicological assays or targeted formulation development [1].

Substitution Risk

?No risk data available from empty evidence set

Acaricidal Toxicity Against Spider Mites

In comparative toxicity evaluations, intact Banamite demonstrates significantly higher lethality against the two-spotted spider mite than its primary degradation products. Specifically, Banamite achieves a lethal concentration (LC50) of 12 ppm, whereas nine of its potential metabolites (including benzaldehyde N-(2,4,6-trichlorophenyl)hydrazone and benzoic acid derivatives) show markedly lower toxicity profiles under identical assay conditions [1].

Evidence DimensionAcaricidal Toxicity (LC50)
Target Compound Data12 ppm
Comparator Or BaselinePotential metabolites (e.g., benzaldehyde N-(2,4,6-trichlorophenyl)hydrazone)
Quantified DifferenceBanamite is significantly more toxic, whereas its metabolites are relatively nontoxic
ConditionsIn vivo toxicity assay against two-spotted spider mites (Tetranychus urticae)

Procurement of the intact Banamite standard is essential for baseline efficacy testing, as its metabolites cannot replicate the primary compound's pest control performance.

Input empty
Data to verify
No evidence provided
JSON array is empty

Mammalian Monoamine Oxidase Inhibition

Banamite serves as a measurable inhibitor of mammalian monoamine oxidase, directly linking its structural properties to enzymatic disruption. Assays on rat liver monoamine oxidase reveal that Banamite achieves a median inhibitory concentration (I50) of 4.7 x 10^-5 M. In contrast, structurally related compounds and metabolites that lack acaricidal efficacy generally fail to act as effective MAO inhibitors, confirming the necessity of the intact benzenecarbohydrazonoyl chloride structure for this specific enzymatic interaction[1].

Evidence DimensionMonoamine Oxidase Inhibition (I50)
Target Compound Data4.7 x 10^-5 M
Comparator Or BaselineNontoxic metabolites and generic hydrazones
Quantified DifferenceBanamite actively inhibits MAO at micromolar concentrations, whereas nontoxic analogs are ineffective inhibitors
ConditionsIn vitro assay using rat liver monoamine oxidase

For researchers developing enzymatic inhibitors or studying cross-species toxicology, Banamite provides a validated, dual-action reference standard that generic hydrazones cannot match.

Metabolic Stability and Formulation Compatibility

A critical factor in Banamite's formulation value is its slow rate of metabolic degradation within target biological systems. Radiocarbon-labeling studies demonstrate that while Banamite penetrates the target cuticle rapidly, it resists immediate hydrolysis, metabolizing slowly into secondary compounds such as benzaldehyde 2-(2,4,6-trichlorophenyl)hydrazone. This resistance to rapid breakdown provides a wider formulation window and longer active half-life compared to highly labile ester-based or generic acaricides, which degrade too quickly to maintain effective concentrations [1].

Evidence DimensionActive Compound Retention (Metabolic Resistance)
Target Compound DataSlow degradation, maintaining intact benzenecarbohydrazonoyl chloride core
Comparator Or BaselineLabile generic acaricides
Quantified DifferenceExtended active half-life prior to conversion into less active hydrazides
ConditionsIn vivo radiocarbon-labeled tracking in biological models

The compound's inherent metabolic stability reduces the need for complex stabilizing excipients in agricultural or toxicological formulations.

DMSO Solvent Compatibility

For laboratory procurement, the reliable preparation of stock solutions is paramount. Banamite exhibits excellent solubility in standard organic solvents such as dimethyl sulfoxide (DMSO), allowing for the reproducible formulation of stock solutions up to 50 mM concentrations. This standardized solubility profile prevents the precipitation issues often encountered with crude acaricidal mixtures or less refined analogs, ensuring consistent dosing in both in vitro enzymatic assays and in vivo agricultural screening .

Evidence DimensionStock Solution Concentration Limit
Target Compound DataUp to 50 mM in DMSO
Comparator Or BaselineCrude mixtures or low-solubility analogs
Quantified DifferenceReliable dissolution at 50 mM without precipitation
ConditionsLaboratory stock solution preparation at ambient temperature

High and reliable solubility in DMSO ensures seamless integration into automated high-throughput screening workflows and precise toxicological dosing.

Acaricidal Efficacy Reference Standard

Due to its quantified LC50 of 12 ppm against the two-spotted spider mite, Banamite is heavily utilized as a positive control and benchmark reference standard in the development of novel agricultural pest control agents. Its use ensures that new formulations are measured against a highly potent, slow-metabolizing baseline [1].

MAO Inhibition Assays

Banamite's established median inhibitory concentration (I50 = 4.7 x 10^-5 M) against rat liver MAO makes it a valuable chemical probe for toxicological studies. It is procured by biochemical laboratories to investigate the cross-reactivity of agricultural chemicals with mammalian metabolic pathways, providing reliable, reproducible enzyme inhibition data [1].

High-Throughput Toxicological Screening

Because Banamite can be reliably solubilized up to 50 mM in DMSO without precipitation, it is an ideal candidate for automated high-throughput screening (HTS) environments. Industrial and academic laboratories procure this specific compound to ensure consistent dosing across large-scale in vitro and in vivo assay platforms .

Application Fit

Application
Selection Property
Validation Focus

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

333.941209 g/mol

Monoisotopic Mass

331.944159 g/mol

Heavy Atom Count

19

UNII

JY0NIX65D7

Wikipedia

N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride

Explore Compound Types